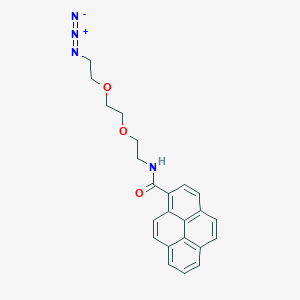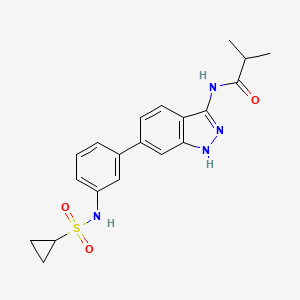![molecular formula C24H21FN2O5 B1193662 4-[1-[(4-Fluorophenyl)methyl]-4-oxo-7-pyrrolidin-1-ylquinolin-3-yl]-4-hydroxy-2-oxobut-3-enoic acid](/img/structure/B1193662.png)
4-[1-[(4-Fluorophenyl)methyl]-4-oxo-7-pyrrolidin-1-ylquinolin-3-yl]-4-hydroxy-2-oxobut-3-enoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
RDS-2197 is a novel HIV-1 Integrase Inhibitor.
Applications De Recherche Scientifique
Neuroprotective Potential
The compound has been studied for its role as an inhibitor of kynurenine-3-hydroxylase, a promising target for neuroprotective agents. This inhibition could be crucial in preventing the synthesis of neurotoxic compounds in the brain, which are implicated in neurodegenerative diseases. Notably, specific derivatives of this compound category, such as 4-(3-fluorophenyl)-2-hydroxy-4-oxobut-2-enoic acid, have shown potential in preventing the increase in interferon-gamma-induced synthesis of quinolinic acid in human macrophages, a key factor in neuroinflammation and neurotoxicity (Drysdale et al., 2000).
Antibacterial and Antiviral Activities
These compounds have demonstrated significant antibacterial and antiviral activities. For example, certain derivatives have shown highly potent antibacterial activity against both gram-positive and gram-negative bacteria, including challenging strains like Pseudomonas aeruginosa (Miyamoto et al., 1990). Moreover, compounds like 7-[2'-oxo-4'-methyl-7'-hydroxy-N-ethylquinolinyl]-1--oxo-2-aryl-3,4-diphenyl isoquinolines, derived from related chemical reactions, have been evaluated for their antiviral activity against viruses such as Japanese encephalitis virus and Herpes simplex virus (Pandey et al., 2000).
Chemical Reactivity and Heterocyclic Synthesis
The reactivity of these compounds with various binucleophiles forms the basis for synthesizing diverse heterocyclic compounds. These heterocycles include dihydroquinoxaline, dihydrobenzo[b][1,4]oxazin, and pyrazole derivatives, which have potential applications in pharmacology due to their biological activities (Oleshchuk et al., 2019). Additionally, reactions with diazo compounds have yielded a range of compounds with potential applications in medicinal chemistry (Gavrilova et al., 2008).
Application in Metal Complexes
Research has also delved into the formation of complexes with transition metal ions. These complexes have been characterized for their thermal and magnetic properties, adding to the understanding of their potential in materials science (Ferenc et al., 2017).
Exploring Antithyroid Properties
Studies have also examined the antithyroid properties of related compounds, indicating a potential role in treating thyroid disorders (Ukrainets et al., 1997).
Propriétés
Nom du produit |
4-[1-[(4-Fluorophenyl)methyl]-4-oxo-7-pyrrolidin-1-ylquinolin-3-yl]-4-hydroxy-2-oxobut-3-enoic acid |
|---|---|
Formule moléculaire |
C24H21FN2O5 |
Poids moléculaire |
436.4394 |
Nom IUPAC |
(Z)-4-(1-(4-Fluorobenzyl)-4-oxo-7-(pyrrolidin-1-yl)-1,4-dihydroquinolin-3-yl)-2-hydroxy-4-oxobut-2-enoic acid |
InChI |
InChI=1S/C24H21FN2O5/c25-16-5-3-15(4-6-16)13-27-14-19(21(28)12-22(29)24(31)32)23(30)18-8-7-17(11-20(18)27)26-9-1-2-10-26/h3-8,11-12,14,29H,1-2,9-10,13H2,(H,31,32)/b22-12- |
Clé InChI |
CXPBQZMFIYKTNA-UUYOSTAYSA-N |
SMILES |
O=C(O)/C(O)=C/C(C1=CN(CC2=CC=C(F)C=C2)C3=C(C=CC(N4CCCC4)=C3)C1=O)=O |
Apparence |
Solid powder |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>3 years if stored properly |
Solubilité |
Soluble in DMSO |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
RDS-2197; RDS 2197; RDS2197 |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![2-methoxy-5-[(5,6,7-trimethoxy-4-oxo-3,4-dihydro-2H-chromen-3-yl)methyl]phenyl (2S)-2-[(tert-butoxycarbonyl)amino]-3-phenylpropanoate](/img/structure/B1193597.png)
![[(2S)-2-amino-4-[2-chloro-4-(3-hydroxyphenyl)sulfanylphenyl]-2-(hydroxymethyl)butyl] dihydrogen phosphate](/img/structure/B1193607.png)